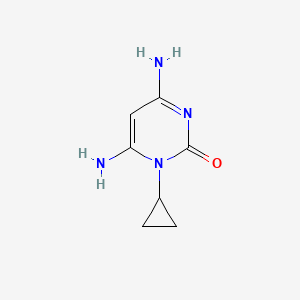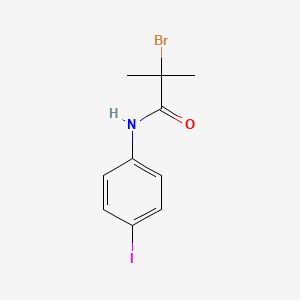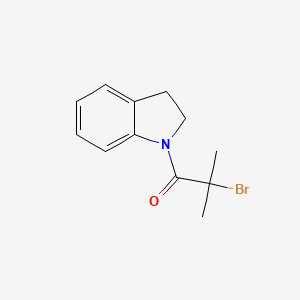
1-(2-Bromo-2-methylpropanoyl)indoline
Descripción general
Descripción
1-(2-Bromo-2-methylpropanoyl)indoline is a synthetic compound belonging to the indoline class of heterocyclic compounds. It has a molecular formula of C12H14BrNO .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromo-2-methylpropanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure . The exact 3D structure is not available in the retrieved data.Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Bromo-2-methylpropanoyl)indoline are not detailed in the retrieved data, indoline compounds are known to undergo various chemical reactions due to their aromatic and weakly basic properties .Physical And Chemical Properties Analysis
1-(2-Bromo-2-methylpropanoyl)indoline has a molecular weight of 268.15 . Additional physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “1-(2-Bromo-2-methylpropanoyl)indoline,” but unfortunately, the available information does not provide detailed applications for this compound. It is mentioned for use in pharmaceutical testing and as a high-quality reference standard , but specific applications in research fields are not detailed in the search results.
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(2-Bromo-2-methylpropanoyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-(2-Bromo-2-methylpropanoyl)indoline may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-Bromo-2-methylpropanoyl)indoline may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.
Propiedades
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXQZVYUVRLFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

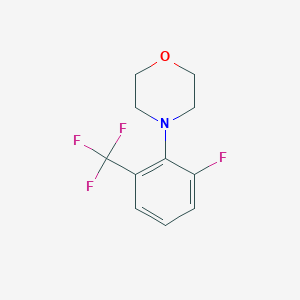
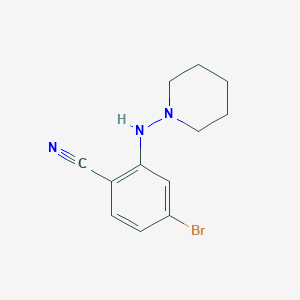
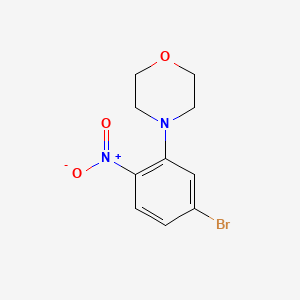
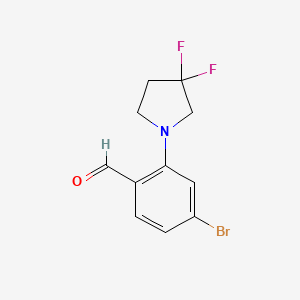

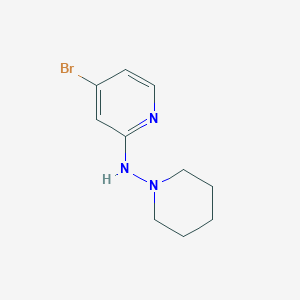
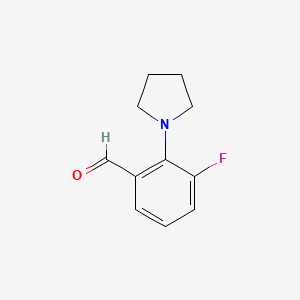

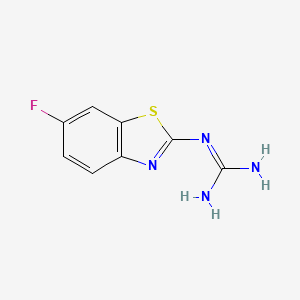
![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)
